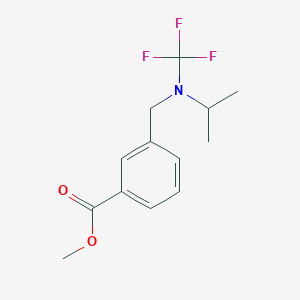
4-Bromo-2,6-dimethoxy-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,6-dimethoxy-1,1’-biphenyl is an organic compound with the molecular formula C14H13BrO2 It is a derivative of biphenyl, where the biphenyl core is substituted with bromine and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-dimethoxy-1,1’-biphenyl can be achieved through several methods. One common synthetic route involves the Suzuki coupling reaction. This method typically uses 2,6-dimethoxybenzoic acid and 4-bromobenzeneboronic acid neopentyl glycol ester as starting materials. The reaction is catalyzed by palladium (II) trifluoroacetate and silver carbonate in dimethyl sulfoxide at 120°C for 2 hours .
Industrial Production Methods
While specific industrial production methods for 4-Bromo-2,6-dimethoxy-1,1’-biphenyl are not widely documented, the Suzuki coupling reaction is a scalable and efficient method that can be adapted for industrial production. The use of palladium catalysts and boronic acid derivatives is common in large-scale organic synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2,6-dimethoxy-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it forms new carbon-carbon bonds.
Oxidation and Reduction Reactions: The methoxy groups can undergo oxidation to form corresponding quinones, and reduction reactions can modify the biphenyl core.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Silver Carbonate: Acts as a base in Suzuki coupling.
Dimethyl Sulfoxide: Solvent for various reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with different boronic acids can yield various substituted biphenyl derivatives.
Applications De Recherche Scientifique
4-Bromo-2,6-dimethoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Mécanisme D'action
The mechanism of action of 4-Bromo-2,6-dimethoxy-1,1’-biphenyl involves its ability to participate in various chemical reactions. The bromine atom and methoxy groups influence its reactivity and interaction with other molecules. In coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds through oxidative addition and reductive elimination steps .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-fluoro-2’,6’-dimethoxy-1,1’-biphenyl: Similar structure with a fluorine atom instead of a second methoxy group.
2-(Di-tert-butylphosphino)-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl: Contains additional phosphine and isopropyl groups.
Uniqueness
4-Bromo-2,6-dimethoxy-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and methoxy groups allows for versatile chemical transformations and applications in various fields of research.
Propriétés
Numéro CAS |
64461-91-2 |
|---|---|
Formule moléculaire |
C14H13BrO2 |
Poids moléculaire |
293.15 g/mol |
Nom IUPAC |
5-bromo-1,3-dimethoxy-2-phenylbenzene |
InChI |
InChI=1S/C14H13BrO2/c1-16-12-8-11(15)9-13(17-2)14(12)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Clé InChI |
RRXSMHIZNDEYBM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1C2=CC=CC=C2)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-acetylbenzo[b]thiophene-6-carboxylate](/img/structure/B13962750.png)
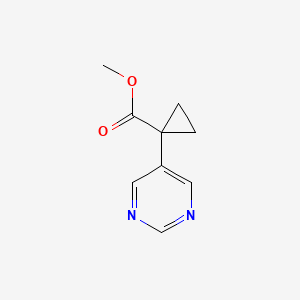
![2-ethyl-6-iodo-N-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13962768.png)

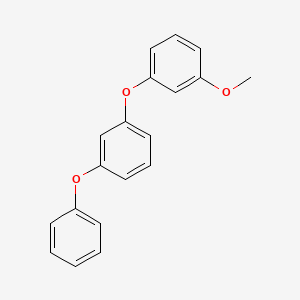
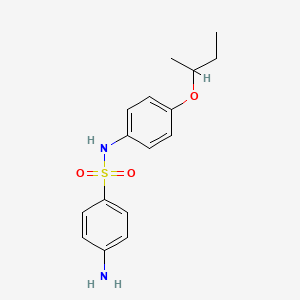

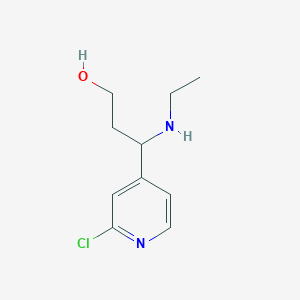

![Bis[(4-chlorophenyl)methyl]diselane](/img/structure/B13962802.png)

